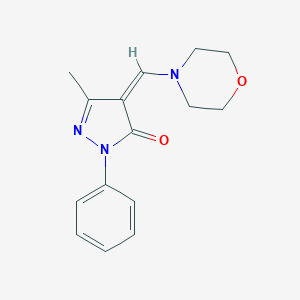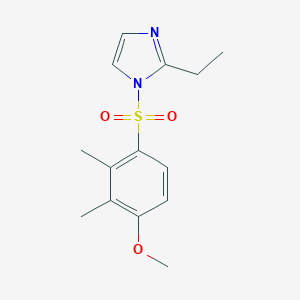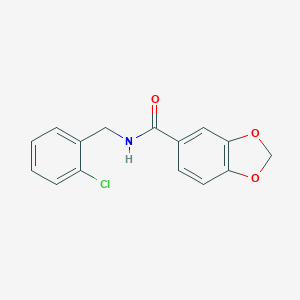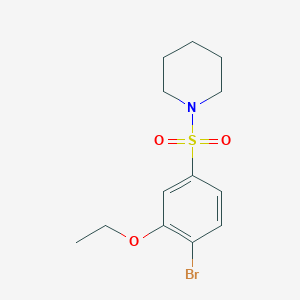![molecular formula C19H24N2O3S B230925 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine selectively inhibits PTK enzymes by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to modulate the activity of immune cells, such as T-cells and B-cells, by inhibiting the activation of key signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a potent anti-tumor effect in various preclinical models of cancer. It has also been found to have immunomodulatory effects, including the inhibition of T-cell and B-cell activation. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its selectivity for PTK enzymes, which makes it a promising candidate for cancer therapy. However, its efficacy and safety in humans are still being evaluated in clinical trials. One of the limitations of this compound is its potential toxicity, which may limit its use in certain patient populations.
Future Directions
There are several potential future directions for the development of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of research is the identification of biomarkers that can predict response to treatment with this compound. Another area of research is the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the development of more potent and selective PTK inhibitors is an active area of research in the field of cancer therapy.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that targets PTK enzymes and has potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can be synthesized through a multistep process involving the coupling of 2,6-dimethylphenylamine and 4-methoxybenzenesulfonyl chloride followed by piperazine ring closure. The final product is obtained through purification and isolation using chromatography techniques.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting PTK enzymes, which play a crucial role in cell signaling pathways and are often overexpressed in cancer cells. This compound has shown promising results in preclinical studies as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-5-4-6-16(2)19(15)20-11-13-21(14-12-20)25(22,23)18-9-7-17(24-3)8-10-18/h4-10H,11-14H2,1-3H3 |
InChI Key |
ABGIXPVEDIUTHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
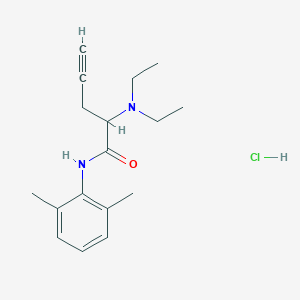
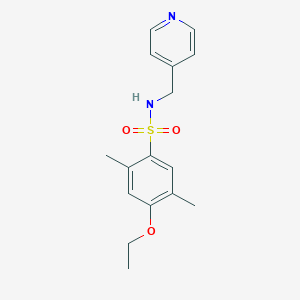


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
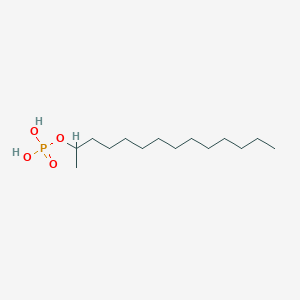
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

